molecular formula C8H16FNO B1531797 (3R,4S)-N-butyl-4-fluorooxolan-3-amine CAS No. 2165432-46-0

(3R,4S)-N-butyl-4-fluorooxolan-3-amine

Cat. No. B1531797
M. Wt: 161.22 g/mol
InChI Key: QOGYCUGPPCHABR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. .


Molecular Structure Analysis

This involves examining the structure of the compound at the molecular level. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include examining the reaction mechanisms, the products formed, and the conditions under which the reactions occur .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Organocatalysis and Hydroamination

Organolanthanide complexes demonstrate efficient catalysis in the regioselective intermolecular hydroamination of alkenes, alkynes, and other substrates to yield amines and imines. This process highlights the role of fluorinated compounds in facilitating selective and efficient synthesis reactions, possibly including or relevant to the synthesis of compounds like (3R,4S)-N-butyl-4-fluorooxolan-3-amine (J. Ryu, G. Li, & T. Marks, 2003).

Asymmetric Synthesis of Amines

The synthesis and use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines demonstrate the importance of chiral amines in pharmaceutical chemistry. These methodologies could be applicable for the synthesis of chiral compounds, including fluorinated analogs similar to (3R,4S)-N-butyl-4-fluorooxolan-3-amine, emphasizing their relevance in creating biologically active molecules with high enantioselectivity (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

Fluorous Chemistry Applications

Fluorous chemistry techniques, involving the synthesis of (nonafluoro-tert-butyloxy)ethyl amines, demonstrate the utility of fluorinated groups in enhancing the solubility, stability, and reactivity of organic molecules. These principles may be applied to the synthesis and handling of (3R,4S)-N-butyl-4-fluorooxolan-3-amine, highlighting the compound's potential in fluorous biphasic systems or as a segment in larger fluorous-tagged molecules (D. Szabó et al., 2006).

Material Science and Nanocomposite Formation

Research into poly(propylene)/organoclay nanocomposites incorporating organophilic layered silicates modified with various alkyl amines, including butylamine, shows the significance of fluorinated amines in modifying material properties. This suggests that compounds like (3R,4S)-N-butyl-4-fluorooxolan-3-amine could find applications in material science, particularly in enhancing the interface between organic and inorganic components in composites (P. Reichert et al., 2000).

Safety And Hazards

This involves examining any known safety hazards associated with the compound. It may include information on toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions. It may include potential applications, modifications to improve the compound’s properties, or new reactions that could be explored .

properties

IUPAC Name

(3R,4S)-N-butyl-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO/c1-2-3-4-10-8-6-11-5-7(8)9/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGYCUGPPCHABR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1COCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN[C@@H]1COC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-N-butyl-4-fluorooxolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-N-butyl-4-fluorooxolan-3-amine
Reactant of Route 2
Reactant of Route 2
(3R,4S)-N-butyl-4-fluorooxolan-3-amine
Reactant of Route 3
(3R,4S)-N-butyl-4-fluorooxolan-3-amine
Reactant of Route 4
(3R,4S)-N-butyl-4-fluorooxolan-3-amine
Reactant of Route 5
Reactant of Route 5
(3R,4S)-N-butyl-4-fluorooxolan-3-amine
Reactant of Route 6
Reactant of Route 6
(3R,4S)-N-butyl-4-fluorooxolan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.